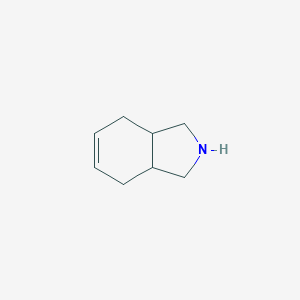

2,3,3a,4,7,7a-hexahydro-1H-isoindole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3,3a,4,7,7a-hexahydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZHYUCYEYJQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608345 | |

| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10533-30-9 | |

| Record name | 3a,4,7,7a-Tetrahydroisoindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010533309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Hexahydroisoindole Scaffold in Organic and Medicinal Chemistry Research

The hexahydroisoindole scaffold is a privileged structure in the fields of organic synthesis and medicinal chemistry due to its prevalence in biologically active compounds and its utility as a synthetic intermediate. mdpi.com This structural motif is a key component in a variety of molecules that have demonstrated potential therapeutic properties. The rigid, bicyclic nature of the hexahydroisoindole core provides a three-dimensional framework that can be strategically functionalized to interact with biological targets with high specificity.

In medicinal chemistry, the hydrophobic character of the isoindole moiety can enhance the ability of a compound to cross biological membranes. mdpi.com This is a crucial factor in drug design, as it influences the absorption and distribution of a potential drug within the body. Researchers have explored the synthesis of various derivatives of hexahydroisoindole, such as those incorporated into phthalimide (B116566) structures, to develop new drug candidates with diverse biological activities. mdpi.com For instance, certain derivatives have been investigated for their potential as antioxidant agents. mdpi.com

The versatility of the hexahydroisoindole scaffold allows for the creation of extensive compound libraries for high-throughput screening, a common practice in modern drug discovery. The ability to systematically modify the core structure enables the exploration of structure-activity relationships, which is fundamental to optimizing the potency and selectivity of drug candidates.

Overview of the Hexahydroisoindole Scaffold S Structural Complexity and Research Implications

Cyclization-Based Approaches in Hexahydroisoindole Synthesis

The construction of the hexahydroisoindole framework is often achieved through strategic cyclization reactions that efficiently assemble the bicyclic core. These methods provide a powerful means to access the target scaffold and its precursors.

Diels-Alder Reactions for Precursor Formation

The Diels-Alder reaction is a cornerstone in the synthesis of cyclic systems, and it plays a crucial role in forming precursors to the hexahydroisoindole core. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to create a six-membered ring. In the context of hexahydroisoindole synthesis, this strategy is employed to construct the cyclohexene (B86901) ring, which is then further elaborated to form the final bicyclic structure.

A common approach involves the reaction of a suitable diene with a dienophile containing a nitrogen functionality, such as a maleimide (B117702). beilstein-journals.org For instance, the reaction of 2-vinylpyrroles with maleimides under thermal conditions can yield octahydropyrrolo[3,4-e]indoles, which serve as key intermediates. beilstein-journals.org These intermediates can then be subjected to further transformations to afford the desired hexahydroisoindole derivatives. The diastereoselectivity of the Diels-Alder reaction can be high, offering control over the stereochemistry of the resulting cycloadduct. beilstein-journals.org

| Diene | Dienophile | Product | Diastereoselectivity |

| 2-Vinylpyrroles | Maleimides | Octahydropyrrolo[3,4-e]indoles | High (endo-adducts) |

| Pyrrolo[2,1-a]isoindoles | Maleimides | Polycyclic pyrrolo-isoindoles | High (diastereomeric mixture) |

| This table summarizes representative Diels-Alder reactions used in the formation of hexahydroisoindole precursors. beilstein-journals.org |

Intramolecular Cyclization Reactions in Bicyclic Framework Construction

Intramolecular cyclization represents a powerful strategy for constructing the bicyclic framework of hexahydroisoindoles from acyclic or monocyclic precursors. youtube.comyoutube.com These reactions involve the formation of a new ring by the reaction of two functional groups within the same molecule.

One notable example is the intramolecular cyclization of allylsilyl substituted N-acyliminium ions. This method provides access to 1- and 2-azabicyclo[X.Y.0]alkanes, which are structurally related to the hexahydroisoindole core. researchgate.net The process involves the generation of an N-acyliminium ion, which then undergoes a cyclization cascade initiated by the intramolecular attack of the allylsilane nucleophile. This approach allows for the convergent synthesis of highly substituted heterocyclic systems with defined stereochemistry. researchgate.net

Another versatile method is the intramolecular Heck arylation reaction. beilstein-journals.org Octahydropyrrolo[3,4-e]indoles, formed from Diels-Alder reactions, can serve as precursors for regioselective intramolecular Heck arylation to generate aza-polycyclic skeletons. beilstein-journals.org This palladium-catalyzed reaction involves the formation of a carbon-carbon bond between an aryl halide or triflate and an alkene within the same molecule, leading to the construction of the fused ring system.

Hydrogenation Methodologies for Saturation of the Hexahydroisoindole Core

Hydrogenation is a key transformation in the synthesis of this compound, as it allows for the saturation of the double bond within the cyclohexene ring of its precursors. This reduction step is crucial for achieving the desired saturated bicyclic scaffold.

Catalytic Hydrogenation Protocols (e.g., Pd/C-Mediated)

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed and efficient method for the reduction of alkenes. masterorganicchemistry.commdpi.com This heterogeneous catalytic system utilizes molecular hydrogen (H2) to saturate carbon-carbon double and triple bonds. masterorganicchemistry.com In the synthesis of hexahydroisoindoles, Pd/C is used to reduce the double bond in precursors like 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. researchgate.net The reaction is typically carried out under mild conditions, such as room temperature and atmospheric or slightly elevated pressure of hydrogen gas. mdpi.com

The high activity of Pd/C can sometimes lead to a lack of chemoselectivity, causing the reduction of other functional groups present in the molecule. organic-chemistry.orgresearchgate.net To address this, catalyst poisons can be employed to modulate the reactivity of the catalyst. For instance, the use of diphenylsulfide as a catalyst poison in conjunction with Pd/C allows for the selective hydrogenation of olefins and acetylenes without affecting other reducible functionalities like aromatic carbonyls, halogens, benzyl (B1604629) esters, and N-Cbz protecting groups. organic-chemistry.orgresearchgate.net

| Substrate | Catalyst System | Conditions | Outcome |

| Alkenes, Alkynes | Pd/C, H2 | Mild (room temp, 1 MPa) | Complete conversion, high selectivity (>99%) |

| Olefins, Acetylenes | Pd/C, H2, Diphenylsulfide | Mild | Selective reduction, other groups unaffected |

| This table highlights different Pd/C-mediated hydrogenation protocols and their outcomes. mdpi.comorganic-chemistry.orgresearchgate.net |

Regioselective and Stereoselective Hydrogenation Investigations

The concepts of regioselectivity and stereoselectivity are paramount in hydrogenation reactions, as they determine the specific location and spatial orientation of the newly added hydrogen atoms. khanacademy.org

Regioselectivity refers to the preference for reaction at one position over another. In the context of isoindole derivatives, regioselective hydrogenation can be influenced by the electronic properties of the substituents on the aromatic ring. For example, in the palladium-catalyzed formate (B1220265) reduction of substituted 1,3-dihydro-2H-isoindoles, alkyl-substituted isoindolines are reduced to 4,5,6,7-tetrahydro-2H-isoindoles, while certain electron-donating or -withdrawing groups can render the isoindoline (B1297411) inert to reduction or lead to partial reduction. nih.gov Gold(I)-catalyzed hydrogen isotope exchange reactions on indoles have also demonstrated exquisite regioselectivity, with labeling occurring at the C3 position for C3-unsubstituted indoles and at the C2 position for C3-substituted indoles. chemrxiv.org

Stereoselectivity describes the preferential formation of one stereoisomer over another. khanacademy.org Catalytic hydrogenation of alkenes typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comyoutube.com This is because the alkene adsorbs onto the surface of the metal catalyst, and the hydrogen atoms are delivered from the catalyst surface to the same side of the pi system. masterorganicchemistry.comyoutube.com This stereochemical outcome is crucial in establishing the relative stereochemistry of the newly formed chiral centers in the hexahydroisoindole core. The stereospecificity of the reaction ensures that a specific stereoisomer of the starting material will lead to a specific stereoisomer of the product. youtube.com

Functionalization and Derivatization Routes of the Hexahydroisoindole Scaffold

The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives with potential biological activities. mdpi.commdpi.com Functionalization can be achieved at various positions of the bicyclic system, allowing for the introduction of diverse substituents and the modulation of physicochemical properties.

Derivatization often begins with precursors such as 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. researchgate.net The double bond in this precursor is a key site for functionalization. For example, epoxidation of the double bond followed by ring-opening with various nucleophiles can introduce a range of functional groups. researchgate.net The reaction of the epoxide with sodium azide (B81097), for instance, leads to the formation of an azido (B1232118) derivative, which can be further transformed into amino or triazole derivatives. researchgate.net

Cis-hydroxylation of the double bond using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) can yield diol derivatives. tubitak.gov.tr The stereochemical outcome of these reactions can be influenced by steric effects, with the reagent approaching the double bond from the less sterically hindered face of the molecule. tubitak.gov.tr The resulting hydroxyl groups can then be further functionalized, for example, by conversion to acetate (B1210297) groups. researchgate.net

Furthermore, the nitrogen atom of the isoindole ring provides another handle for derivatization. N-substituted derivatives can be prepared by reacting the parent hexahydroisoindole with various electrophiles. mdpi.com For example, novel phthalimide (B116566) derivatives have been synthesized by linking the hexahydroisoindole nitrogen to other heterocyclic systems, such as quinazolinones. mdpi.com

| Precursor | Reagent(s) | Functionalization | Resulting Derivative(s) |

| 2-Ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | m-CPBA, then NaN3 | Epoxidation, Azide opening | Azido, Amino, Triazole derivatives |

| 2-Ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | OsO4 or KMnO4 | Cis-hydroxylation | Diol derivatives |

| Hexahydro-1H-isoindole-1,3(2H)-dione | Acetic anhydride (B1165640) | Acetylation | Acetate derivatives |

| Hexahydro-1H-isoindole-1,3(2H)-dione | 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivative | N-alkylation | N-substituted quinazolinone hybrid |

| This table outlines various functionalization strategies for the hexahydroisoindole scaffold. researchgate.netmdpi.comtubitak.gov.tr |

Epoxidation and Subsequent Ring-Opening Reactions for Functional Group Introduction

Epoxidation of the double bond in unsaturated precursors, such as 2-substituted-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-diones, provides a versatile entry point for a variety of functional groups. The resulting epoxide ring is susceptible to cleavage by a range of nucleophiles, leading to the formation of highly functionalized hexahydro-1H-isoindole derivatives.

Research has shown that the epoxidation of N-substituted 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with agents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to a mixture of syn- and anti-epoxide isomers. The stereochemical outcome of this reaction is influenced by the substituent on the nitrogen atom, with dipole-dipole interactions between the peroxyacid and the imide moiety potentially favoring the formation of the syn-isomer.

Nucleophilic Ring Opening of Epoxides

The strained three-membered ring of epoxidized hexahydro-1H-isoindole derivatives readily undergoes ring-opening reactions with various nucleophiles. mdpi.com This process is a powerful tool for introducing diverse functionalities, such as amino and alkoxy groups, onto the cyclohexane (B81311) ring of the isoindole system. The regioselectivity of the ring-opening is dependent on the reaction conditions. ijpsonline.com

Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide. ijpsonline.comnih.gov For instance, the reaction of syn-epoxides of N-substituted hexahydro-1H-isoindole-1,3(2H)-diones with sodium azide in methanol (B129727) results in the formation of azido-alcohols. nih.gov In these cases, the azide nucleophile attacks one of the epoxide carbons, leading to a single stereoisomer. nih.gov Similarly, ring-opening with methanol in the presence of an acid catalyst like sulfuric acid yields methoxy-alcohol derivatives. nih.gov

These reactions are highly valuable as the introduced functional groups, such as azides, can be further transformed. For example, the azide group can be reduced to a primary amine, providing a route to amino-alcohol derivatives of the hexahydro-1H-isoindole core. mdpi.com

Hydroxylation and Subsequent Chemical Transformations

Direct hydroxylation of the double bond in 3a,4,7,7a-tetrahydro-1H-isoindole precursors is another effective strategy for introducing hydroxyl groups, which can then be subjected to further chemical modifications. The stereochemical outcome of the hydroxylation is a critical aspect of this methodology.

Cis-Hydroxylation Methods and Acetylation Reactions

Cis-dihydroxylation of the double bond in N-substituted 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-diones can be achieved using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄). mdpi.comnih.gov The reaction with KMnO₄ typically leads to the formation of the anti-isomer of the corresponding diol, where the hydroxyl groups are oriented away from the imide ring. This stereoselectivity is attributed to the steric hindrance imposed by the imide group, which directs the approach of the oxidizing agent to the less crowded face of the molecule.

The resulting diols can be readily converted to their corresponding diacetate derivatives through acetylation. mdpi.com Treatment of the diols with acetic anhydride allows for the formation of cis-diacetates. mdpi.com This two-step sequence of cis-hydroxylation followed by acetylation provides a reliable method for the synthesis of 5,6-diacetoxy-hexahydro-1H-isoindole derivatives.

| N-Substituent (R) | Hydroxylation Reagent | Product | Subsequent Reaction | Final Product |

|---|---|---|---|---|

| Ethyl | KMnO₄ | anti-5,6-dihydroxy-2-ethyl-hexahydro-1H-isoindole-1,3(2H)-dione | Acetylation (Acetic Anhydride) | anti-5,6-diacetoxy-2-ethyl-hexahydro-1H-isoindole-1,3(2H)-dione |

| Phenyl | KMnO₄ | anti-5,6-dihydroxy-2-phenyl-hexahydro-1H-isoindole-1,3(2H)-dione | Acetylation (Acetic Anhydride) | anti-5,6-diacetoxy-2-phenyl-hexahydro-1H-isoindole-1,3(2H)-dione |

Mannich Reactions for Carbon-Nitrogen Bond Formation in Hexahydroisoindole Systems

The Mannich reaction is a classic method for carbon-nitrogen bond formation, involving the aminoalkylation of an acidic proton located on a substrate. nih.gov In the context of isoindole systems, the acidic proton on the nitrogen of the imide functionality can participate in the Mannich reaction. mdpi.com This allows for the introduction of an aminomethyl group at the nitrogen position.

While specific examples of Mannich reactions using the this compound core as the starting substrate are not extensively documented in the reviewed literature, the reaction is well-established for related phthalimide (1H-isoindole-1,3(2H)-dione) systems. mdpi.com In these cases, phthalimide is treated with formaldehyde (B43269) and a primary or secondary amine to yield N-aminomethylated phthalimide derivatives. mdpi.com The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic nitrogen of the imide.

Based on the established reactivity of phthalimides, it is plausible that an unsubstituted this compound could undergo a similar N-aminomethylation. The presence of the N-H proton would be a prerequisite for this transformation.

Addition Reactions to the Hexahydroisoindole Moiety

The double bond present in the unsaturated precursors of hexahydro-1H-isoindole derivatives is susceptible to various addition reactions, enabling the introduction of a wide array of functional groups and the construction of novel heterocyclic systems.

Chlorosulfonyl Isocyanate Addition Chemistry

Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent known for its ability to participate in cycloaddition reactions with alkenes, typically leading to the formation of β-lactams. mdpi.com However, its reaction with N-substituted 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to follow an anomalous pathway. mdpi.com

Instead of the expected [2+2] cycloaddition across the double bond, the reaction of CSI with 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione at elevated temperatures results in the formation of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. mdpi.com The proposed mechanism for this transformation involves an initial attack of CSI on one of the carbonyl carbons of the imide ring, forming a four-membered urethane (B1682113) intermediate. mdpi.com This is followed by the elimination of carbon dioxide to yield the final ylidenesulfamoyl chloride product. mdpi.com This unique reactivity highlights the complex interplay of the various functional groups within the isoindole system and offers a novel route to highly functionalized derivatives.

| Starting Material | Reagent | Reaction Conditions | Product | Proposed Mechanism |

|---|---|---|---|---|

| 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Chlorosulfonyl Isocyanate (CSI) | 80 °C, 4 hours | ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride | Initial attack on carbonyl, formation of a four-membered urethane, and subsequent CO₂ elimination |

Strategies for Incorporating Complex Substituents onto the Hexahydroisoindole Skeleton

The functionalization of the this compound skeleton, particularly the dione (B5365651) derivatives, is pivotal for developing new compounds with specific properties. Key strategies involve chemical transformations of the cyclohexene ring present in the readily available precursor, 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione.

Two primary methods for functionalizing the cyclohexane ring are epoxidation followed by nucleophilic ring-opening, and cis-hydroxylation. mdpi.comresearchgate.net Epoxidation of the double bond in the tetrahydroisoindole precursor creates a reactive epoxide intermediate. This intermediate can subsequently be opened by various nucleophiles to introduce a range of substituents. For instance, reaction with sodium azide yields an azido-alcohol, which can be further converted into amino or triazole derivatives. mdpi.comresearchgate.net Ring-opening with methanol in the presence of an acid catalyst introduces methoxy (B1213986) and hydroxyl groups onto the saturated ring. researchgate.net

Cis-hydroxylation of the double bond is another effective strategy, leading to the formation of diol analogues. mdpi.comresearchgate.net These hydroxyl groups can then be further modified, for example, through acetylation to produce diacetate derivatives. mdpi.comresearchgate.net

Beyond modifying the carbocyclic ring, complex substituents can be introduced at the nitrogen atom of the isoindole core. A notable example involves the synthesis of N-substituted hexahydroisoindole-1,3(2H)-dione derivatives by reacting hexahydrophthalic anhydride with a suitable hydrazide, such as 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide. mdpi.com This condensation reaction, carried out in glacial acetic acid, directly attaches a complex quinazolinone moiety to the isoindole nitrogen via a hydrazide linkage, yielding a hybrid molecule. mdpi.com

The table below summarizes various strategies for incorporating substituents.

| Starting Material | Reagent(s) | Strategy | Resulting Derivative | Ref |

| 2-Ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | m-CPBA, then NaN₃ | Epoxidation and Ring-Opening | Azido-alcohol derivative of hexahydro-1H-isoindole-1,3(2H)-dione | mdpi.comresearchgate.net |

| 2-Ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | m-CPBA, then MeOH/H₂SO₄ | Epoxidation and Ring-Opening | Methoxy-alcohol derivative of hexahydro-1H-isoindole-1,3(2H)-dione | researchgate.net |

| 2-Ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | OsO₄ | cis-Hydroxylation | Diol derivative of hexahydro-1H-isoindole-1,3(2H)-dione | tubitak.gov.tr |

| Hexahydrophthalic anhydride | 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | N-Substitution (Condensation) | N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | mdpi.com |

Synthesis from Related Aromatic and Partially Saturated Isoindole Derivatives

The synthesis of the this compound core can be efficiently achieved starting from precursors that are either partially saturated or fully aromatic.

A primary route from a partially saturated derivative involves the chemical modification of 2-substituted-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-diones. mdpi.comresearchgate.net These precursors, which contain a cyclohexene ring fused to the pyrrolidine-dione system, are themselves synthesized from 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. acgpubs.org The saturation of the double bond in the tetrahydroisoindole ring via reactions like epoxidation or dihydroxylation, as detailed in the previous section, effectively converts the tetrahydroisoindole skeleton into a substituted hexahydroisoindole derivative. mdpi.comresearchgate.net

Synthesis from aromatic derivatives typically involves the reduction of the benzene (B151609) ring of a phthalimide (1H-isoindole-1,3(2H)-dione) derivative. Catalytic hydrogenation is a key method for this transformation. While the direct reduction of the phthalimide aromatic ring to the fully saturated hexahydro state can be challenging, pathways involving reduced phthalimide precursors are well-established. For example, hexahydrophthalic anhydride, the saturated analog of phthalic anhydride, serves as a direct precursor to the hexahydroisoindole-dione skeleton. mdpi.com The synthesis is achieved through a condensation reaction between hexahydrophthalic anhydride and a substituted hydrazide or amine in a solvent like glacial acetic acid. mdpi.com This method bypasses the direct hydrogenation of the often-resilient aromatic isoindole core by starting with a pre-hydrogenated carbocyclic ring, providing an efficient route to N-substituted hexahydroisoindole-1,3(2H)-diones. mdpi.comresearchgate.net Research has also shown that phthalimide can be catalytically hydrogenated over a palladium-carbon catalyst to yield isoindolin-1-one (B1195906), demonstrating that reduction of the aromatic system is feasible, which is a foundational step toward complete saturation. rsc.org

The following table outlines synthetic routes from these precursors.

| Precursor Type | Precursor Name | Reagent(s)/Conditions | Product | Ref |

| Partially Saturated | 2-Ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | m-CPBA, then various nucleophiles | Substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives | mdpi.comresearchgate.net |

| Aromatic (via reduced analog) | Hexahydrophthalic anhydride | 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide, Glacial Acetic Acid, Reflux | N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | mdpi.com |

| Aromatic | Phthalimide | H₂, 10% Pd-C, Trifluoroacetic acid | Isoindolin-1-one (partially reduced) | rsc.org |

Stereochemical Investigations of 2,3,3a,4,7,7a Hexahydro 1h Isoindole Stereoisomers

Elucidation of Chiral Centers and Stereoisomeric Forms within the Hexahydroisoindole Framework

The core structure of 2,3,3a,4,7,7a-hexahydro-1H-isoindole possesses two principal chiral centers at the bridgehead carbon atoms, C-3a and C-7a. The presence of these stereocenters means that the molecule is chiral and can exist in different stereoisomeric forms. The relative configuration of the hydrogen atoms at these two centers determines whether the ring fusion is cis or trans.

In the cis-isomer, the hydrogen atoms on C-3a and C-7a are on the same side of the five-membered ring. This configuration results in a folded, V-shaped structure. The cis-isomer is a chiral molecule and exists as a pair of enantiomers: (3aR, 7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole and (3aS, 7aR)-2,3,3a,4,7,7a-hexahydro-1H-isoindole. These enantiomers are non-superimposable mirror images of each other.

In the trans-isomer, the hydrogen atoms at C-3a and C-7a are on opposite sides of the five-membered ring, leading to a more extended and linear structure. The trans-isomer is also chiral and exists as a pair of enantiomers: (3aR, 7aR)-2,3,3a,4,7,7a-hexahydro-1H-isoindole and (3aS, 7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole.

Therefore, the this compound framework can exist as a total of four possible stereoisomers, comprising two pairs of enantiomers which are diastereomeric to each other. The number of possible stereoisomers can be calculated using the formula 2^n, where 'n' is the number of chiral centers. In this case, with two chiral centers, there is a maximum of 2^2 = 4 stereoisomers.

| Configuration | Structure | Enantiomeric Pair |

|---|---|---|

| cis-(3aR, 7aS) | [Image of (3aR, 7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole] | Enantiomers |

| cis-(3aS, 7aR) | [Image of (3aS, 7aR)-2,3,3a,4,7,7a-hexahydro-1H-isoindole] | |

| trans-(3aR, 7aR) | [Image of (3aR, 7aR)-2,3,3a,4,7,7a-hexahydro-1H-isoindole] | Enantiomers |

| trans-(3aS, 7aS) | [Image of (3aS, 7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole] |

Stereocontrol in Synthetic Pathways to Hexahydroisoindole Derivatives

The synthesis of specific stereoisomers of hexahydroisoindole derivatives is a significant challenge in organic chemistry, with the Diels-Alder reaction being a cornerstone of many synthetic strategies. The stereochemical outcome of this [4+2] cycloaddition is highly dependent on the geometry of the dienophile and the diene, as well as the reaction conditions.

The relative stereochemistry of the bridgehead carbons (cis or trans) is often determined by the endo or exo approach of the dienophile in the Diels-Alder reaction. The "endo rule" generally predicts the formation of the cis-fused isomer as the major product due to favorable secondary orbital interactions in the transition state. However, the exo product, leading to the trans-fused isomer, can sometimes be favored under thermodynamic control or with specific substrates and catalysts.

To achieve enantioselective synthesis of hexahydroisoindole derivatives, chiral auxiliaries are frequently employed. These are chiral molecules that are temporarily attached to the dienophile or diene, directing the cycloaddition to occur from a specific face, thereby favoring the formation of one enantiomer over the other. After the reaction, the chiral auxiliary can be removed. For instance, the use of an (R)-α-methylbenzyl group as a chiral auxiliary has been successful in the synthesis of specific enantiomers of hexahydro-1H-benz[e]indole derivatives.

Furthermore, domino reactions that combine multiple transformations in a single synthetic operation have emerged as powerful tools for stereocontrol. A notable example is the domino Petasis/Diels-Alder reaction, which has been utilized to prepare hexahydroisoindole scaffolds with good to excellent yields and high enantioselectivity. This approach leverages an enantiopure α-hydroxyaldehyde to induce stereoselectivity in the initial Petasis borono-Mannich reaction, which then sets the stereochemistry for the subsequent intramolecular Diels-Alder cycloaddition.

Impact of Stereochemistry on Reaction Outcomes and Biological Activity Profiles

The stereochemistry of the this compound framework has a profound impact on both its chemical reactivity and its biological activity. The three-dimensional arrangement of substituents dictates how the molecule can interact with other reagents and biological macromolecules such as enzymes and receptors.

In terms of chemical reactivity, the cis and trans isomers can exhibit different reaction rates and product distributions in subsequent transformations. The accessibility of reactive sites can be sterically hindered in one isomer compared to the other, leading to different outcomes.

The significance of stereochemistry is particularly pronounced in the context of biological activity. Since biological systems are inherently chiral, different stereoisomers of a molecule can interact differently with their biological targets. This can lead to one enantiomer being therapeutically active while the other is less active, inactive, or even responsible for adverse effects.

For example, in a study of cis- and trans-isomers of a hexahydro-1H-benz[e]indole derivative, a potent and selective 5-HT1A receptor agonist, the biological activity was found to reside primarily in the cis-(3aR)-enantiomer. The corresponding cis-(3aS)-enantiomer and one of the trans-enantiomers displayed only partial agonist activity, while the other trans-enantiomer was inactive. This highlights the critical importance of both the relative (cis vs. trans) and absolute (R vs. S) stereochemistry in determining the pharmacological profile.

Similarly, investigations into bridged-nicotine analogs, which share structural similarities with the hexahydroisoindole core, have demonstrated that the pharmacological effects, such as antinociceptive activity, can be predominantly associated with a single enantiomer.

Interactive Data Table: Stereoisomer Biological Activity Comparison

| Compound Series | Stereoisomer | Target | Observed Activity |

|---|---|---|---|

| Hexahydro-1H-benz[e]indole-9-carboxamide | cis-(3aR)-(-) | 5-HT1A Receptor | Potent and selective agonist |

| cis-(3aS)-(+) | 5-HT1A Receptor | Partial agonist | |

| trans-(3aR)-(-) | 5-HT1A Receptor | Partial agonist | |

| trans-(3aS)-(+) | 5-HT1A Receptor | Inactive | |

| Bridged-Nicotine Analog | (+)-enantiomer | Nicotinic System (indirect) | More potent antinociceptive and hypothermic effects |

| (-)-enantiomer | Nicotinic System (indirect) | Less potent |

Mechanistic Organic Chemistry and Reaction Pathway Elucidation in Hexahydroisoindole Synthesis

Proposed Mechanisms for Key Transformations within Hexahydroisoindole Synthesis

The construction of the hexahydroisoindole framework often relies on powerful and well-established reactions, primarily the Diels-Alder reaction. This transformation, along with other key reactions, proceeds through distinct mechanistic pathways that dictate the stereochemical and regiochemical outcome of the synthesis.

A prevalent method for synthesizing hexahydroisoindole derivatives involves the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. researchgate.netorganic-chemistry.org This reaction is a concerted process, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state. libretexts.org The driving force is the formation of two new, more stable sigma bonds from two pi bonds. organic-chemistry.org In the context of hexahydroisoindole synthesis, a common strategy is the reaction of a diene with an N-substituted maleimide (B117702), which acts as the dienophile. researchgate.net This approach stereoselectively forms the fused hexahydro-1,3-dioxoisoindole structure. researchgate.net

Another key transformation is the 1,3-dipolar cycloaddition . For instance, an azomethine ylide, generated in situ from the reaction of paraformaldehyde and sarcosine, can react with a benzoquinone. nih.gov This cycloaddition directly furnishes the isoindole framework, which upon spontaneous oxidation, yields the final product. nih.gov

The hexadehydro-Diels-Alder (HDDA) reaction represents a more modern approach. This reaction involves a [4+2] cycloaddition between a diyne and an alkyne (diynophile) to generate a highly reactive benzyne (B1209423) intermediate. wikipedia.orgwisc.edu This intermediate can then be trapped to form functionalized aromatic systems. While not directly forming the saturated hexahydroisoindole ring, this method provides access to isoindole precursors. wikipedia.orgwisc.edu

Furthermore, intramolecular versions of these reactions are powerful strategies. For example, an intramolecular Diels-Alder reaction has been utilized to construct the isoindolinone core in the synthesis of aspergillin PZ. nih.gov

Key Mechanistic Features:

| Reaction Type | Key Features | Reactants Example | Product Core |

| Diels-Alder | Concerted [4+2] cycloaddition, Thermally allowed HOMO-LUMO overlap. organic-chemistry.org | Diene + N-substituted maleimide researchgate.net | Hexahydro-1,3-dioxoisoindole researchgate.net |

| 1,3-Dipolar Cycloaddition | In situ generation of a 1,3-dipole (e.g., azomethine ylide). nih.gov | Azomethine ylide + Benzoquinone nih.gov | Isoindole nih.gov |

| Hexadehydro-Diels-Alder | Forms a benzyne intermediate via [4+2] cycloaddition. wikipedia.orgwisc.edu | Diyne + Alkyne wikipedia.org | Benzyne intermediate for further functionalization. wikipedia.orgwisc.edu |

Theoretical Computation in Reaction Mechanism Validation and Prediction

Theoretical computations, particularly Density Functional Theory (DFT), have become indispensable tools for validating proposed reaction mechanisms and predicting the feasibility and outcomes of new synthetic routes. sumitomo-chem.co.jpmdpi.com These computational methods allow for the study of transition states, intermediates, and reaction pathways that are often difficult or impossible to observe experimentally. sumitomo-chem.co.jpmontclair.edu

In the context of hexahydroisoindole synthesis, theoretical calculations can:

Elucidate Reaction Pathways: By modeling the potential energy surface of a reaction, researchers can identify the most likely mechanistic pathway. This includes identifying intermediates and transition states. sumitomo-chem.co.jp For instance, computational studies can confirm the concerted nature of the Diels-Alder reaction in isoindole synthesis.

Predict Reactivity and Selectivity: Activation energies (ΔG‡) calculated for different reaction pathways can predict the kinetic favorability of a reaction. sumitomo-chem.co.jp A lower activation energy corresponds to a faster reaction rate. sumitomo-chem.co.jp This allows for the prediction of regioselectivity and diastereoselectivity by comparing the activation energies of competing pathways. researchgate.net

Explain Experimental Observations: Theoretical computations can provide a rationale for experimentally observed outcomes. For example, in the ring-opening reaction of epoxy alcohols derived from hexahydroisoindoles, theoretical calculations have shown that the reaction is kinetically controlled and the regioselectivity is determined by the transition state energies. researchgate.net

Aid in Catalyst and Substrate Design: By understanding the electronic and steric effects through computational analysis, new catalysts and substrates can be designed to improve reaction efficiency and selectivity. sumitomo-chem.co.jp

Computational methods like DFT and semiempirical methods (e.g., GFN2-xTB) are employed to calculate activation energies and model reaction pathways. nih.gov While DFT methods offer high accuracy, they are computationally expensive. sumitomo-chem.co.jpnih.gov Faster methods like GFN2-xTB can be used for initial explorations of reaction pathways, although their accuracy for reaction energies may be lower. nih.gov

Application of Theoretical Computations:

| Computational Aspect | Application in Hexahydroisoindole Synthesis | Reference |

| Mechanism Elucidation | Confirming the concerted pathway of Diels-Alder reactions. | organic-chemistry.orglibretexts.org |

| Selectivity Prediction | Explaining and predicting regioselectivity in ring-opening reactions. researchgate.net | researchgate.net |

| Energy Profile Calculation | Determining activation energies to predict reaction rates. sumitomo-chem.co.jp | sumitomo-chem.co.jp |

Insights into Regioselectivity and Diastereoselectivity in Hexahydroisoindole Reactions

Regioselectivity and diastereoselectivity are critical aspects of synthesizing complex molecules like hexahydroisoindoles, as they determine the specific spatial arrangement of atoms in the final product.

Regioselectivity refers to the preference of a reaction to form one constitutional isomer over another. khanacademy.orgyoutube.com In the context of Diels-Alder reactions for hexahydroisoindole synthesis, the regioselectivity is often governed by the electronic properties of the diene and dienophile. organic-chemistry.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile (or vice-versa in an "inverse-demand" Diels-Alder) direct the orientation of the cycloaddition. organic-chemistry.org

Diastereoselectivity describes the preferential formation of one diastereomer over others. youtube.comyoutube.com In the synthesis of hexahydroisoindoles via the Diels-Alder reaction, the formation of the endo product is often kinetically favored over the exo product. organic-chemistry.org This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile in the transition state. organic-chemistry.org

For example, the solid-phase synthesis of hexahydro-1,3-dioxoisoindoles via a [4+2] cycloaddition has been shown to proceed stereoselectively. researchgate.net Similarly, in the synthesis of substituted hexahydroisoindole-1,3-dione derivatives, the epoxidation of 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione occurs from the less sterically hindered face of the molecule, leading to the formation of the anti-isomer. researchgate.net

Theoretical calculations play a significant role in understanding and predicting these selectivities. By comparing the energies of the transition states leading to different regioisomers or diastereomers, the favored product can be predicted. sumitomo-chem.co.jpresearchgate.net For instance, DFT calculations have been used to explain the regioselectivity in the ring-opening of epoxy alcohols derived from hexahydroisoindoles, showing that the outcome is dependent on the transition state energies. researchgate.net

Factors Influencing Selectivity:

| Selectivity Type | Influencing Factors | Example |

| Regioselectivity | Electronic effects (electron-donating/withdrawing groups). organic-chemistry.org | Directed cycloaddition in Diels-Alder reactions. organic-chemistry.org |

| Diastereoselectivity | Steric hindrance, Secondary orbital interactions. organic-chemistry.orgresearchgate.net | Preferential formation of the endo adduct in Diels-Alder reactions. organic-chemistry.org |

Computational Chemistry and in Silico Modeling for 2,3,3a,4,7,7a Hexahydro 1h Isoindole Research

Density Functional Theory (DFT) Applications in Conformer Analysis and Structural Validation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of 2,3,3a,4,7,7a-hexahydro-1H-isoindole research, DFT is instrumental in determining the molecule's three-dimensional structure, stability, and the conformational possibilities it can adopt.

Theoretical computations, including DFT, have been employed to explain the regioselectivity observed in the synthesis of hexahydroisoindole derivatives. researchgate.net By calculating the energies of different isomers and transition states, researchers can predict which structural forms are more likely to be produced in a chemical reaction. This is exemplified in studies where DFT was used to understand the formation of specific isomers during epoxidation and subsequent ring-opening reactions of tetrahydro-1H-isoindole-1,3(2H)-dione derivatives. researchgate.net

Furthermore, DFT calculations are crucial for validating the structures of newly synthesized compounds. For instance, the structures of methoxydiacetate derivatives of hexahydroisoindole have been determined through a combination of spectroscopic methods like NMR and X-ray analysis, with DFT providing theoretical support for the experimental findings. researchgate.net The optimization of molecular geometry using quantum mechanical methods, such as DFT, allows for the calculation of partial charges on each atom, which is vital for understanding the molecule's reactivity and interaction with other molecules. espublisher.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to screen large libraries of compounds and predict how they might interact with a specific biological target, such as a protein or enzyme. nih.gov

In the study of hexahydroisoindole derivatives, molecular docking has been pivotal in identifying potential therapeutic targets and understanding the mechanism of action. For example, docking studies have been conducted on N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives to evaluate their binding affinities with enzymes like cyclooxygenase-2 (COX-2) and monoamine oxidase B (MAO-B). mdpi.com A lower binding energy in these simulations suggests a higher probability of interaction between the compound and the target enzyme. mdpi.com

The process typically involves preparing the 3D structures of both the ligand (the hexahydroisoindole derivative) and the receptor (the target protein). The docking software then explores various possible binding poses of the ligand within the active site of the receptor and scores them based on a scoring function that estimates the binding affinity. researchgate.net These scores, often expressed in terms of binding energy (kcal/mol), help in ranking the compounds and prioritizing them for further experimental testing. chemmethod.com For instance, docking studies on isoindolin-1-one (B1195906) derivatives as urease inhibitors showed a good correlation between the calculated binding affinities and the experimentally determined inhibitory activities. nih.gov

ADMET Prediction and Pharmacokinetic Profiling of Hexahydroisoindole Derivatives

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery. mdpi.com It involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound early in the development process. chemmethod.com This helps in identifying drug candidates with favorable profiles and weeding out those likely to fail in later stages due to poor pharmacokinetics or toxicity. researchgate.net

For hexahydroisoindole derivatives, various in silico tools and web servers are used to predict their ADMET properties. mdpi.comnih.gov These predictions are based on the molecule's structure and physicochemical properties. Key parameters evaluated include:

Absorption: Prediction of intestinal absorption and blood-brain barrier (BBB) permeability. mdpi.com

Distribution: Estimation of plasma protein binding and distribution into various tissues.

Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 (CYP) enzymes. mdpi.com

Excretion: Prediction of the route and rate of elimination from the body.

Toxicity: Assessment of potential toxic effects, such as carcinogenicity and cardiotoxicity. researchgate.net

Studies on N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives have shown that these compounds can have suitable intestinal absorption rates and good BBB and central nervous system (CNS) permeability, making them promising candidates for neurological applications. mdpi.com The prediction of these properties is often based on established models and rules, such as Lipinski's rule of five, which helps in assessing the "drug-likeness" of a compound. mdpi.comchemrxiv.org

Table 1: Predicted ADMET Properties for a Representative Hexahydroisoindole Derivative

| Property | Predicted Value | Implication |

| Intestinal Absorption | High | Good oral bioavailability |

| BBB Permeability | High | Potential for CNS activity |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

| Ames Mutagenicity | Negative | Low carcinogenic potential |

This table is a representative example based on typical in silico predictions for drug-like molecules and does not represent a specific hexahydroisoindole derivative.

In Silico Approaches for Optimization in Drug Discovery and Biological Screening

In silico methods play a crucial role in the optimization of lead compounds and in the large-scale biological screening of chemical libraries. mdpi.comnih.gov These approaches allow for the rapid evaluation of a vast number of molecules, significantly expanding the chemical space that can be explored. nih.govwuxibiology.com

Virtual screening is a key technique where large databases of chemical compounds are computationally screened against a biological target to identify potential hits. nih.govsci-hub.box This can be done through either ligand-based or structure-based approaches. In ligand-based virtual screening, known active molecules are used to find other compounds with similar properties. Structure-based virtual screening, which relies on the 3D structure of the target, uses molecular docking to predict binding. nih.gov

For hexahydroisoindole derivatives, these in silico screening methods can be used to:

Identify novel derivatives with improved potency and selectivity. nih.gov

Explore structure-activity relationships (SAR) to understand how chemical modifications affect biological activity. mdpi.com

Design focused libraries of compounds for synthesis and experimental testing. wuxibiology.com

The use of ultra-large virtual libraries, containing billions of synthetically accessible compounds, has further revolutionized this field, enabling the discovery of inhibitors for even "non-druggable" targets. nih.gov By combining virtual screening with ADMET prediction and other computational tools, researchers can design and prioritize hexahydroisoindole derivatives with a higher probability of success in the drug development pipeline.

Advanced Spectroscopic and Structural Characterization of 2,3,3a,4,7,7a Hexahydro 1h Isoindole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (including 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of hexahydro-1H-isoindole derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques provide detailed information about the molecular framework, connectivity, and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectra of hexahydro-1H-isoindole derivatives provide key information regarding the chemical environment of the protons in the molecule. For instance, in N-substituted derivatives, the signals for the protons on the saturated six-membered ring typically appear as complex multiplets in the upfield region. The chemical shifts and coupling constants of the bridgehead protons (H-3a and H-7a) are particularly diagnostic for determining the cis or trans fusion of the rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. In derivatives such as N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, the carbonyl carbons of the imide group typically resonate at a downfield chemical shift, often around 170-180 ppm. mdpi.com The signals for the saturated carbons of the hexahydroisoindole ring appear in the upfield region of the spectrum. mdpi.com

2D NMR Spectroscopy: To overcome the complexities of signal overlap in 1D spectra and to definitively assign proton and carbon signals, various 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons within the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. It is crucial for identifying connectivity across quaternary carbons and heteroatoms, helping to piece together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, which is vital for elucidating the relative stereochemistry of the molecule, such as the configuration at the chiral centers.

The combination of these NMR techniques allows for a complete and detailed structural assignment of complex hexahydro-1H-isoindole derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for a Hexahydro-1H-isoindole Derivative Compound: 2-phenyl-5,6-dihydroxy-hexahydro-isoindole-1,3-dione

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | 179.8 |

| C-5/C-6 (with OH) | - | 71.3 |

| CH₂ (ring) | - | 34.1 |

| CH (ring) | - | 33.5 |

| CH₂ (ring) | - | 26.0 |

| CH₂ (ring) | - | 23.6 |

Data sourced from a study on the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives. researchgate.net

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters. For derivatives of 2,3,3a,4,7,7a-hexahydro-1H-isoindole, single-crystal X-ray diffraction has been used to confirm structures and analyze intermolecular interactions. researchgate.net

Studies on various isoindoline-1,3-dione derivatives have shown that these molecules often crystallize in monoclinic systems, such as the P21/n space group. tandfonline.com The analysis of the crystal structure reveals how molecules pack in the crystal lattice, which is governed by intermolecular forces like hydrogen bonding, van der Waals forces, and π–π stacking interactions. iucr.org For example, in the crystal structure of certain derivatives, strong intermolecular O—H⋯O hydrogen bonds and weaker C—H⋯O contacts can link molecules together to form a three-dimensional network. iucr.org

Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray data to visualize and quantify the different types of intermolecular contacts within the crystal. tandfonline.com This analysis helps in understanding the nature and relative importance of various interactions that stabilize the crystal structure. tandfonline.com

Table 2: Crystallographic Data for an Isoindoline (B1297411) Derivative Compound: (RS)-3-hydroxy-2-{[(3aRS,6RS,7aRS)-2-(4-methylphenylsulfonyl)-2,3,3a,6,7,7a-hexahydro-3a,6-epoxy-1H-isoindol-6-yl]methyl}isoindolin-1-one

| Parameter | Value |

| Chemical Formula | C₂₄H₂₄N₂O₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Intermolecular Interactions | O—H⋯O hydrogen bonds, C—H⋯O contacts, π–π stacking |

Data sourced from a crystallographic study. iucr.org

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, the molecular formula is C₈H₁₃N, corresponding to a molecular weight of 123.2 g/mol . calpaclab.com

Different ionization techniques are employed for the analysis of its derivatives. Electron Ionization (EI) often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. Softer ionization techniques like Electrospray Ionization (ESI) are commonly used to observe the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺, which confirms the molecular weight with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This accuracy is essential for confirming the molecular formula and distinguishing between compounds with the same nominal mass. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further help to elucidate the structure by showing how the molecule breaks apart. ukm.my

Table 3: Mass Spectrometry Data for Selected Isoindole Derivatives

| Compound | Ionization Mode | Observed m/z | Ion |

| 7-Tosyl-5,6-dihydro-4H-pyrrolo[3,4-f]isoindole | ESI-HRMS | 376.0979 | [M+Na]⁺ |

| Diethyl 7-formyl-1,3,3a,6-tetrahydro-indene-2,2-dicarboxylate | ESI-HRMS | 301.1409 | [M+Na]⁺ |

| 2-(Toluene-4-sulfonyl)-7-vinyl-1,3,3a,6-tetrahydro-1H-isoindole | ESI-HRMS | 338.1183 | [M+Na]⁺ |

Data sourced from supporting information of a chemical synthesis study.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative will show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key characteristic absorption bands include:

N-H Stretching: In the parent compound or N-unsubstituted derivatives, a medium to weak absorption band is expected in the region of 3300-3500 cm⁻¹.

C-H Stretching: Bands for sp³ C-H bonds in the saturated ring system are typically observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). If a double bond is present in the six-membered ring, sp² C-H stretching will appear just above 3000 cm⁻¹.

C=O Stretching: For dione (B5365651) derivatives, such as hexahydro-1H-isoindole-1,3(2H)-dione, strong absorption bands corresponding to the carbonyl groups of the imide are very prominent. Asymmetric and symmetric stretching vibrations often appear as two distinct bands in the range of 1670-1790 cm⁻¹. mdpi.comresearchgate.net

C=C Stretching: The C=C bond in the cyclohexene (B86901) ring of the core structure gives rise to a stretching vibration around 1640-1680 cm⁻¹.

Table 4: Key IR Absorption Bands for a Hexahydro-1H-isoindole-1,3(2H)-dione Derivative Compound: N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3491 | N-H stretch (amide) |

| 2997, 2847 | C-H stretch (aliphatic) |

| 1788, 1707 | C=O stretch (imide, asymmetric and symmetric) |

| 1651 | C=O stretch (amide) |

Data sourced from a study on the synthesis and characterization of N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives. mdpi.com

Elemental Analysis for Empirical Formula Consistency

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's empirical formula and its purity.

For example, in the synthesis of 2-phenyl-5,6-dihydroxy-hexahydro-isoindole-1,3-dione (C₁₄H₁₅NO₄), the calculated elemental composition would be compared to the experimental results obtained from a CHN analyzer.

Table 5: Elemental Analysis Data for a Derivative Compound: 2-phenyl-5,6-dihydroxy-hexahydro-isoindole-1,3-dione (Formula: C₁₄H₁₅NO₄)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 61.64 | 61.51 |

| Hydrogen (H) | 7.56 | 7.46 |

| Nitrogen (N) | 5.53 | 5.63 |

Data sourced from a study on the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives. researchgate.net

Biological Activity and Medicinal Chemistry Research of 2,3,3a,4,7,7a Hexahydro 1h Isoindole Derivatives

Investigation of Anticancer Activities and Cytotoxic Effects

The quest for novel anticancer agents has led researchers to investigate hexahydro-1H-isoindole derivatives for their potential to combat cancer. These studies have unveiled cytotoxic effects against several cancer cell lines, operating through mechanisms that include the inhibition of cell proliferation and the induction of programmed cell death.

A significant body of research has demonstrated the antiproliferative properties of hexahydro-1H-isoindole derivatives. These compounds have shown the ability to inhibit the growth of various cancer cells in vitro.

Trisubstituted isoindole-1,3-dione derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines using the MTT assay. nih.gov The results indicated that the cytotoxic activity varied depending on the specific substitutions on the isoindole molecule. nih.gov

In another study, a series of isoindole-1,3-dione derivatives were synthesized from 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. mdpi.com Their anticancer activities were assessed against HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer) cell lines. The investigation revealed that the compounds exhibited dose-dependent anticancer activity. mdpi.com Notably, a derivative containing both azide (B81097) and silyl (B83357) ether groups (Compound 7) showed a higher inhibitory effect on A549 cells than the standard chemotherapeutic agent 5-Fluorouracil. mdpi.com Furthermore, certain derivatives (Compounds 9 and 11) demonstrated selective activity against HeLa cells. mdpi.com

The cytotoxic potential of isoindole-related compounds bearing silyl and azide groups was further explored against A549 and HeLa cells. bldpharm.com Specific derivatives, such as (3aR,5R,6R,7aS)-5-azido-2-benzyl-6-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, exhibited a dose-dependent cytotoxic effect, inhibiting cell growth and causing damage to the cell membrane. bldpharm.com

Table 1: Cytotoxic Activity of Selected Hexahydro-1H-isoindole Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 7 (azide and silyl ether) | A549 | 19.41 ± 0.01 | mdpi.com |

| 4k (pyrrolidine scaffold) | MCF-7 | 15.32 ± 0.02 | nih.gov |

| 4k (pyrrolidine scaffold) | K562 | 14.74 ± 0.7 | nih.gov |

| Trisubstituted isoindole derivatives | HeLa, A549, MCF-7, PC3, Caco-2 | Varies | nih.gov |

| Compound 9 | HeLa | Cell-selective activity | mdpi.com |

| Compound 11 | HeLa | Cell-selective activity | mdpi.com |

Beyond simply halting proliferation, some hexahydro-1H-isoindole derivatives actively induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. The well-known immunomodulatory drug Pomalidomide, which contains the related isoindole-1,3-dione core, functions in part by inducing apoptosis in tumor cells. mdpi.com This mechanism is a cornerstone of modern cancer therapy. mdpi.com

Studies on isoindole compounds in breast cancer cells (MCF-7) have shown that they can increase intrinsic and extrinsic pro-apoptotic proteins while decreasing anti-apoptotic proteins. nih.gov This shift in the balance of apoptotic regulators pushes the cancer cell towards self-destruction.

Research has also pointed to the ability of these compounds to disrupt the normal cell cycle. The cell cycle is a series of events that leads to cell division and replication. Deregulation of this process is a hallmark of cancer. By interfering with the cell cycle, these derivatives can prevent cancer cells from dividing and growing.

Exploration of Neurological and Neuropharmacological Applications

The central nervous system (CNS) presents another promising frontier for the application of hexahydro-1H-isoindole derivatives. The inherent properties of the parent phthalimide (B116566) structure, such as its ability to cross biological membranes, make it an attractive scaffold for developing CNS-active agents. mdpi.com Research has identified potential anticonvulsant properties and interactions with key neurological targets.

A study focused on developing new anticonvulsants synthesized a library of N-phenylamino hexahydro-isoindole-1,3-dione derivatives. nih.gov The anticonvulsant activity of these compounds was evaluated using standard preclinical models, the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which revealed that a majority of the compounds were effective in one or both seizure models. nih.gov

Furthermore, computational studies have been employed to predict the neurological targets of these derivatives. A newly synthesized hexahydrophthalimide derivative, N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, was predicted to have good blood-brain barrier and CNS permeability. mdpi.com Molecular docking simulations for this compound revealed a high probability of interaction with Monoamine Oxidase B (MAO-B), a significant target in neuropharmacology for the treatment of Parkinson's disease and depression. mdpi.comnih.gov The general class of N-substituted isoindoline-1,3-dione derivatives has a history of being investigated for anticonvulsant activities. mdpi.com

Studies on Enzyme Inhibition and Receptor Interactions

Derivatives of the hexahydroisoindole framework have been synthesized and evaluated for their ability to modulate the activity of key enzymes and interact with biological receptors, leading to potential treatments for a range of diseases.

Aldose reductase (AR) is a crucial enzyme in the polyol pathway, which is implicated in the development of diabetic complications through the metabolic conversion of glucose. The inhibition of this enzyme is a key therapeutic strategy. Research has demonstrated that derivatives of isoindole-1,3-dione, a related structure to hexahydroisoindole, are effective inhibitors of human aldose reductase. researchgate.netresearchgate.net

A comprehensive study investigated a series of isoindole-1,3-dione derivatives for their inhibitory effects on the recombinant human AR enzyme. researchgate.net The research combined in vitro assays with in silico methods, such as molecular docking, to understand the structure-activity relationships. researchgate.netresearchgate.net Another study focused on polycyclic compounds integrating isoindoline (B1297411) and quinoline (B57606) moieties, identifying a leading candidate, compound 7g , which exhibited strong inhibition of aldose reductase with an IC₅₀ value of 12.15 ± 0.24 µg/mL, surpassing the standard quercetin. dntb.gov.ua These findings highlight the potential of the isoindoline core structure in designing potent AR inhibitors for managing diabetic complications. researchgate.netdntb.gov.ua

Table 1: Aldose Reductase Inhibition by Isoindoline Derivatives

| Compound | Target Enzyme | Inhibition (IC₅₀) | Standard | Reference |

| Compound 7g (Quinoline-Isoindoline Hybrid) | Aldose Reductase | 12.15 ± 0.24 µg/mL | Quercetin (15.45 ± 0.32 µg/mL) | dntb.gov.ua |

| Isoindole-1,3-dione derivatives | Aldose Reductase | Effective Inhibition | - | researchgate.netresearchgate.net |

Protein phosphatases 1 (PP1) and 2A (PP2A) are key serine/threonine phosphatases that regulate numerous cellular processes. Their inhibition is a target for anticancer therapies. Norcantharidin, a known inhibitor of PP1 and PP2A, has inspired the synthesis of analogues to improve its therapeutic profile. researchgate.net

Researchers have successfully synthesized octahydroepoxyisoindole analogues of norcantharidin. researchgate.net These syntheses involved a Diels-Alder reaction using an amine-substituted furan (B31954) and maleic anhydride (B1165640), followed by the reduction of the resulting olefin, to create the core octahydroepoxyisoindole structure. researchgate.net Although the specific cytotoxic activity of these particular analogues was not potent, their synthesis demonstrates that the hexahydroisoindole framework can be modified to create structures based on known phosphatase inhibitors, opening avenues for developing new anticancer agents. researchgate.net

Antimicrobial Research and Antibacterial Efficacy

The rise of antimicrobial resistance has spurred the search for new antibacterial agents. Derivatives of the hexahydroisoindole scaffold, particularly isoindole-1,3-diones, have shown promise in this area. nih.govderpharmachemica.comgsconlinepress.com

Studies have demonstrated that these compounds possess a broad spectrum of activity. gsconlinepress.com For instance, trisubstituted isoindole-1,3-dione derivatives were evaluated for their antimicrobial action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, revealing selective inhibition of bacterial growth. nih.gov Another study synthesized a series of novel isoindole-1,3-dione derivatives and tested them against various bacterial and fungal isolates, with some compounds showing potent activity, marking them as promising antimicrobial candidates. derpharmachemica.com The research indicates that the hydrophobic nature of the phthalimide moiety, a key component of these derivatives, helps the compounds cross biological membranes, contributing to their bioactivity. mdpi.com

Table 2: Antibacterial Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound | Target Organism | Activity | Reference |

| Trisubstituted isoindole-1,3-dione derivatives | Staphylococcus aureus (Gram-positive) | Selective inhibition | nih.gov |

| Trisubstituted isoindole-1,3-dione derivatives | Escherichia coli (Gram-negative) | Selective inhibition | nih.gov |

| Compound 3a | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate to good | derpharmachemica.com |

| Compound 3d | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate to good | derpharmachemica.com |

| Compound 3e | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate to good | derpharmachemica.com |

Antioxidant Activity Investigations of Hexahydroisoindole Derivatives

The search for new antioxidant agents is crucial for combating oxidative stress-related diseases. Research has shown that hexahydroisoindole derivatives are a promising class of compounds with significant antioxidant potential. mdpi.com

A study focused on the synthesis of novel N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives connected to quinazoline (B50416) and thiophene (B33073) moieties. mdpi.com The antioxidant activities of these synthesized compounds were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. All the tested compounds displayed antioxidant activity, with the derivative containing a thiophene moiety showing the most notable results. mdpi.com Molecular docking simulations further suggested that these compounds likely exert their antioxidant effects through interactions with targets like COX-2 and MAO-B. mdpi.com

Table 3: Antioxidant Activity of Hexahydroisoindole-1,3-dione Derivatives

| Compound | Assay | Result | Reference |

| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | DPPH Scavenging | 25.99% | mdpi.com |

| N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide | DPPH Scavenging | 31.45% | mdpi.com |

Antiviral Activity Research of Isoindole Derivatives

The isoindole framework is a key component in the development of novel antiviral agents. mdpi.com Its derivatives have been investigated for activity against a range of viruses, demonstrating the scaffold's versatility in antiviral drug design.

The broad biological properties of isoindoline-1,3-dione derivatives include antiviral activity. mdpi.com While much research has focused on the aromatic phthalimide structure, related saturated and partially saturated systems like hexahydroisoindole are also of significant interest. For example, a hexahydro-3a, 6-epoxyisoindole-7-carbohydrazide derivative demonstrated moderate activity against the influenza virus and notable activity against the vaccinia virus. Furthermore, research into hexahydropyrrolo[1,2-e]imidazol-1-one derivatives, which share a fused heterocyclic system, has identified potent agents against emerging flaviviruses like Zika (ZIKV) and Usutu (USUV) viruses. nih.gov These studies underscore the potential of developing hexahydroisoindole-based compounds as effective antiviral therapeutics. nih.gov

Hexahydroisoindole Scaffold as a Building Block in Bioactive Molecule Synthesis

The 2,3,3a,4,7,7a-hexahydro-1H-isoindole core is a valuable and versatile building block in synthetic organic and medicinal chemistry. researchgate.netnih.govmdpi.com Its structural features allow for the creation of diverse and complex molecules with a wide array of biological functions.

Researchers have utilized the hexahydroisoindole scaffold to synthesize novel compounds with potential therapeutic applications. For example, multistep chemical pathways have been developed to produce N-substituted and trisubstituted hexahydroisoindole-1,3-dione analogues for evaluation as antimicrobial and anticancer agents. nih.govmdpi.com The synthesis often starts from hexahydrophthalic anhydride, which is reacted with various amines or hydrazides to introduce different functional groups and build molecular complexity. mdpi.com Furthermore, the scaffold has been used to construct analogues of natural products, such as the PP1/PP2A inhibitor norcantharidin, by employing strategies like the Diels-Alder reaction to form the core bicyclic system. researchgate.net This adaptability makes the hexahydroisoindole skeleton a privileged structure for generating libraries of compounds in the pursuit of new drug candidates.

Future Research Directions and Translational Perspectives for 2,3,3a,4,7,7a Hexahydro 1h Isoindole

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of functionalized hexahydro-1H-isoindole derivatives is crucial for exploring their structure-activity relationships. Current methodologies often begin with more unsaturated precursors, such as 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. researchgate.net A key strategy involves the epoxidation of the double bond in this starting material, followed by the ring-opening of the resulting epoxide with various nucleophiles to introduce diverse functional groups. researchgate.nettubitak.gov.tr This approach has successfully yielded amino and hydroxyl derivatives. researchgate.nettubitak.gov.tr

Interactive Table 1: Synthetic Strategies for Hexahydro-1H-isoindole Derivatives

| Starting Material | Key Reaction(s) | Functionalized Products | Research Focus |

| 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | Epoxidation, Nucleophilic Ring Opening | Hydroxyl, Amino, and Azido-alcohol derivatives | Synthesis of diverse functionalized analogues. researchgate.nettubitak.gov.tr |

| 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | cis-hydroxylation (e.g., with OsO4), Acetylation | Diacetate derivatives | Introduction of specific stereochemistry. researchgate.nettubitak.gov.tr |

| Hexahydrophthalic anhydride (B1165640) | Condensation with Acyl-hydrazides | N-substituted hexahydro-1H-isoindole-1,3(2H)-diones | Creation of hybrid molecules with potential biological activity. mdpi.comresearchgate.net |

Advanced Stereoselective Synthesis of Biologically Active Enantiomers

The 2,3,3a,4,7,7a-hexahydro-1H-isoindole scaffold contains multiple chiral centers, meaning it can exist as various stereoisomers. The spatial arrangement of substituents is critical for biological activity, as different enantiomers or diastereomers can have vastly different interactions with chiral biological targets like enzymes and receptors.

Syntheses have already shown the formation of different stereoisomers, such as syn- and anti-epoxides, during the functionalization of the tetrahydroisoindole precursor. researchgate.net The precise three-dimensional structure of these molecules has been confirmed using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction analysis. researchgate.netresearchgate.net